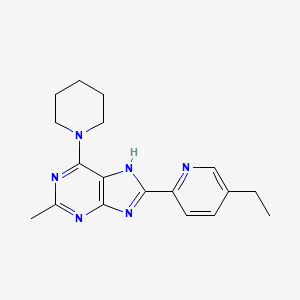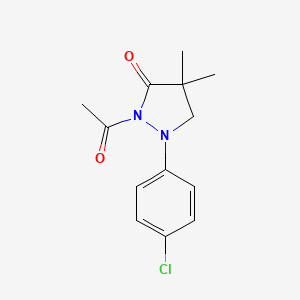
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a dimethylpyrazolidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one typically involves the condensation of 4-chlorobenzaldehyde with 4,4-dimethyl-3-pyrazolidinone in the presence of an acetylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine or triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-1-(4-aminophenyl)-4,4-dimethylpyrazolidin-3-one
- 2-Acetyl-1-(4-methylphenyl)-4,4-dimethylpyrazolidin-3-one
- 2-Acetyl-1-(4-nitrophenyl)-4,4-dimethylpyrazolidin-3-one
Uniqueness
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various research applications .
Propiedades
Número CAS |
192059-35-1 |
|---|---|
Fórmula molecular |
C13H15ClN2O2 |
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
2-acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-12(18)13(2,3)8-15(16)11-6-4-10(14)5-7-11/h4-7H,8H2,1-3H3 |
Clave InChI |
WJYPTIOXBRKCBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)C(CN1C2=CC=C(C=C2)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


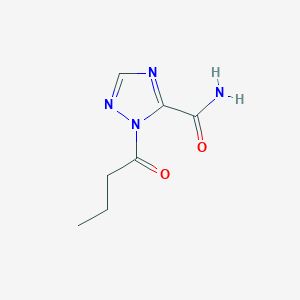
![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)

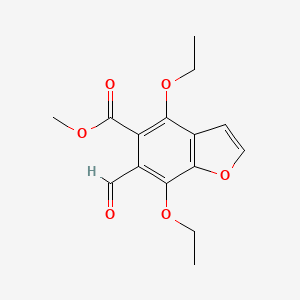
![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)

![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
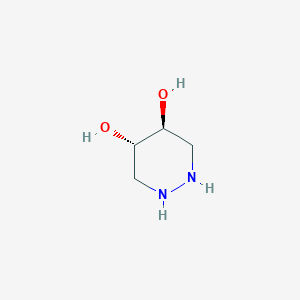
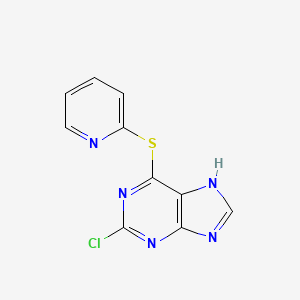
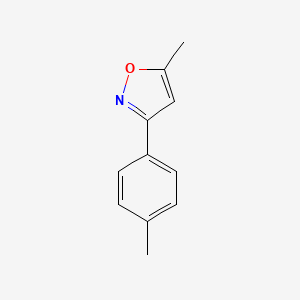
![Ethyl 5-{[(2-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12913598.png)
![3-(4-Methoxyphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12913601.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)
